molecular formula C18H21N3O4S B5312827 4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5312827
M. Wt: 375.4 g/mol
InChI Key: FANQRLUNIVOLDM-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a methoxyphenyl group

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-9-7-15(8-10-16)19-18(22)20-11-13-21(14-12-20)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANQRLUNIVOLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperazine with benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-(benzenesulfonyl)-N-(4-hydroxyphenyl)piperazine-1-carboxamide.

    Reduction: 4-(benzyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)piperazine-1-carboxamide: Lacks the methoxyphenyl group, which may affect its binding affinity and specificity.

    N-(4-methoxyphenyl)piperazine-1-carboxamide: Lacks the benzenesulfonyl group, which may influence its chemical reactivity and biological activity.

    4-(benzenesulfonyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the methoxy group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the benzenesulfonyl and methoxyphenyl groups in 4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide provides a unique combination of chemical properties. This dual substitution can enhance its binding affinity to certain targets and improve its overall biological activity compared to similar compounds.

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